Terbufos-oxon-sulfoxide

Descripción

Historical Development of Terbufos Research

The research trajectory of terbufos-oxon-sulfoxide is intrinsically linked to the broader development of terbufos research, which commenced with the compound's first registration in 1974 in the United States. The initial focus on terbufos as an organophosphate insecticide for corn rootworm control evolved significantly as researchers began identifying and characterizing its metabolic products through comprehensive environmental fate studies.

The identification of this compound as a significant metabolite emerged during the 1980s and 1990s as analytical capabilities improved and regulatory requirements became more stringent. Research conducted by various institutions revealed that terbufos undergoes complex transformation pathways in both biological and environmental systems, leading to the formation of multiple oxidative metabolites including the sulfoxide derivative. Between 1987 and 1996, when approximately 7.5 million pounds of terbufos were used annually, the need to understand metabolite formation and persistence became increasingly critical for comprehensive risk assessment.

The metabolite gained particular attention during the Environmental Protection Agency's organophosphate pilot public participation process, which increased transparency and stakeholder involvement in risk assessments. This process, initiated in the late 1990s, marked a significant shift toward considering not only parent compounds but also their transformation products in regulatory evaluations. The comprehensive metabolism studies conducted during this period utilized carbon-14 and carbon-13 labeled terbufos to trace metabolic pathways in various matrices, leading to detailed characterization of this compound formation and behavior.

Metabolic Transformation Pathways in Pesticide Science

This compound formation represents a complex series of metabolic transformations that exemplify broader principles in pesticide metabolism research. The primary transformation pathway involves sulfoxidation of the parent terbufos compound, followed by desulfuration processes that can lead to oxon formation. These transformations occur through both enzymatic and non-enzymatic mechanisms across various biological and environmental systems.

In animal metabolism studies conducted with lactating goats, researchers demonstrated that terbufos undergoes extensive biotransformation through multiple pathways. The metabolic sequence typically begins with sulfoxidation, converting terbufos to terbufos sulfoxide, which can subsequently undergo further oxidation to form the sulfone derivative or desulfuration to yield the corresponding oxon compounds. The formation of this compound specifically involves the combination of both sulfoxidation and desulfuration processes, creating a metabolite with unique properties distinct from either pathway alone.

Plant metabolism studies using soybeans, sugar beets, sweet corn, cabbage, and rape demonstrated similar transformation patterns, though with varying rates and product distributions. In sugar beet studies, the compound was detected at concentrations ranging from less than 0.001 to 0.0169 milligrams per kilogram in roots and foliage samples collected at different time intervals post-treatment. The metabolic pathway in plants follows a similar oxidative sequence, with hydrolysis of the thiolophosphorus bond, followed by enzymatic S-methylation and subsequent oxidation processes.

| Matrix | Time Post-Treatment (Weeks) | This compound Concentration (mg/kg) |

|---|---|---|

| Sugar Beet Foliage | 4.5 | 0.0187 |

| Sugar Beet Foliage | 8 | 0.0189 |

| Sugar Beet Roots | 4.5 | 0.0169 |

| Sugar Beet Roots | 8 | 0.0014 |

Regulatory Framework Evolution for Organophosphate Metabolites

The regulatory treatment of this compound has evolved significantly since the implementation of the Food Quality Protection Act in 1996, which mandated comprehensive assessment of pesticide metabolites and degradation products. Under the Federal Food, Drug, and Cosmetic Act amendments, metabolites and degradates of pesticide chemicals became subject to specific regulatory oversight when they pose different or significantly greater risks than the parent compound.

The Environmental Protection Agency's approach to organophosphate metabolites underwent substantial revision during the reregistration process for terbufos, culminating in the 2001 Interim Reregistration Eligibility Decision. This decision established the precedent for considering total toxic residues, including metabolites like this compound, in risk assessment calculations rather than evaluating only the parent compound. The regulatory framework requires reporting of metabolites when they occur under conditions of pesticide use and when they exhibit persistence characteristics, such as experimentally determined half-lives greater than three weeks in aerobic soil metabolism studies.

The European Union regulatory framework has taken an even more conservative approach, establishing maximum residue limits of 0.01 milligrams per kilogram for terbufos and its metabolites in most crops and animal products. The European Commission's guidance on risk assessment of metabolites produced by microorganisms used as plant protection active substances provides a comprehensive framework for evaluating metabolite risks, though this guidance primarily addresses microbial metabolites rather than chemical transformation products.

Recent regulatory developments have emphasized the importance of understanding metabolite formation patterns and environmental persistence. The Code of Federal Regulations specifically mandates reporting of metabolites when they are detected at levels higher than previously reported and when any person has concluded that the metabolite may pose toxicological or ecological risks based on physical or chemical properties, structural analogy data, or experimental evidence.

Research Significance in Agricultural and Environmental Sciences

This compound has emerged as a compound of significant research interest due to its unique environmental behavior and implications for agricultural sustainability and environmental protection. Research has demonstrated that while terbufos itself degrades relatively rapidly in soil with half-lives ranging from 3 to 10 days, its oxidative metabolites, including the oxon-sulfoxide derivative, exhibit markedly different persistence characteristics.

Environmental fate studies have revealed that this compound demonstrates greater persistence in soil systems compared to the parent compound, with degradation rates varying significantly based on soil conditions and microbial activity. In sterilized soil studies, the compound showed significantly slower degradation compared to natural soils, indicating the importance of biological processes in metabolite breakdown. This persistence has important implications for crop rotation practices and long-term soil management strategies.

| Environmental Matrix | Half-life (Days) | Study Conditions | Reference Study |

|---|---|---|---|

| Natural Soil | 18-40 | Aerobic conditions | MRID 44862501 |

| Aquatic Systems | 280-350 | Distilled water | MRID 44862502 |

| Soil (Sterilized) | >40 | Laboratory conditions | MRID 44862501 |

The compound's significance in aquatic research has been demonstrated through studies showing its formation during photolysis of terbufos in pond water, where it can account for up to 45.2 percent of applied radioactivity after one day of natural sunlight exposure. This rapid formation combined with environmental persistence makes this compound an important consideration in watershed management and aquatic ecosystem protection strategies.

Agricultural research applications have focused on understanding how metabolite formation affects soil microbial communities and nutrient cycling processes. Studies have shown that the compound's presence can influence earthworm uptake patterns and soil organism bioaccumulation, with implications for integrated pest management strategies and sustainable agriculture practices. The research has contributed to the development of more sophisticated models for predicting pesticide fate and transport in agricultural systems, incorporating metabolite formation and transformation as key variables in environmental risk assessment calculations.

Propiedades

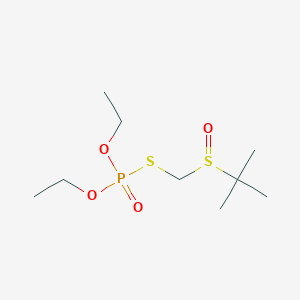

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPIRTIPNKMGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971544 | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56165-57-2 | |

| Record name | Terbufoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Photochemical Oxidation of Terbufos

Photolysis under natural sunlight or artificial UV light is a well-documented method for synthesizing this compound. In aqueous systems, terbufos undergoes rapid oxidation via hydroxyl radical-mediated pathways, yielding sulfoxide and sulfone derivatives. Key parameters include:

This method is favored for its scalability and relevance to environmental fate studies. However, yields depend on dissolved organic matter and suspended solids, which may quench reactive oxygen species.

Chemical Oxidation Using Peracetic Acid

Peracetic acid (CH₃COOOH) is a potent oxidizing agent for converting terbufos to its sulfoxide derivative. The reaction proceeds via electrophilic addition to the sulfur atom in the thiomethyl group:

Optimized Conditions :

-

Molar ratio (terbufos:peracetic acid): 1:1.2

-

Temperature : 25–30°C

This method achieves >90% purity, as confirmed by LC-MS/MS analysis. Residual acetic acid is removed via rotary evaporation, and the product is stabilized in acetonitrile at 10 µg/mL for storage.

Enzymatic Oxidation in Biological Systems

This compound is a primary metabolite in mammalian and insect hepatic systems. Cytochrome P450 (CYP450) enzymes catalyze the sulfoxidation of terbufos, with the following kinetics:

While enzymatic methods are less practical for bulk synthesis, they provide insight into metabolic pathways and inform toxicity studies.

Purification and Characterization

Chromatographic Separation

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC):

Typical retention times:

Análisis De Reacciones Químicas

Types of Reactions

Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

Reduction: The phosphoryl group can be reduced to a phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pest Control:

Terbufos-oxon-sulfoxide is primarily utilized in agriculture as a systemic insecticide and nematicide. It effectively controls a range of pests affecting crops such as corn, sugar beets, and sorghum. Its mechanism involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .

Soil Residue Studies:

Research indicates that terbufos undergoes oxidation to form terbufos sulfoxide, which is more persistent in soil than its parent compound. This persistence affects the degradation rates and environmental impact of terbufos applications . Studies have shown that the uptake of terbufos sulfoxide by earthworms is higher than that of terbufos itself, indicating its potential for bioaccumulation in soil organisms .

Ecotoxicological Research

Toxicity Assessments:

this compound has been studied for its toxic effects on various non-target organisms, including aquatic species and terrestrial invertebrates. Toxicity assessments reveal that while it is less toxic than terbufos, it still poses significant risks to aquatic life due to its potential for bioaccumulation and persistence in the environment .

Ecological Risk Assessments:

The Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments on terbufos and its metabolites, including this compound. These assessments evaluate the risks posed to avian and mammalian species, highlighting concerns regarding mortality linked to agricultural practices involving terbufos .

Human Health Risk Assessments

Cholinesterase Inhibition:

this compound is recognized for its high acute toxicity through various exposure routes (oral, dermal, inhalation). Human health risk assessments have indicated significant cholinesterase inhibition at low doses, which raises concerns for agricultural workers handling this compound . The acute reference doses derived from studies suggest stringent safety measures are necessary when using products containing terbufos.

Metabolism Studies:

Studies have shown that terbufos can be metabolized into more toxic forms such as terbufos oxon, which emphasizes the importance of understanding metabolic pathways when evaluating human health risks associated with exposure to terbufos and its metabolites .

Case Studies

Mecanismo De Acción

The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.

Comparación Con Compuestos Similares

Analytical and Regulatory Considerations

Actividad Biológica

Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.

This compound is a phosphorus-containing compound with the following chemical structure:

- Chemical Formula : C₉H₁₁O₅PS₂

- Molecular Weight : 298.36 g/mol

The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.

Acute Toxicity

This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:

| Species | Route | LD50 (mg/kg bw) |

|---|---|---|

| Rat | Oral | 1.1 |

| Rabbit | Dermal | 0.81 - 0.93 |

| Rat | Inhalation | 0.0012 - 0.0061 |

These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .

Chronic Toxicity

Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:

| Study Duration | NOAEL (mg/kg bw/day) | Endpoint |

|---|---|---|

| 1-Year Dog Study | 0.060 | Inhibition of brain AChE activity |

| 13-Week Rat Study | 0.059 | Inhibition of brain AChE activity |

These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .

Metabolism and Environmental Impact

Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:

- Sulfoxidation : Conversion to terbufos sulfoxide.

- Desulfuration : Formation of terbufos oxon.

- Hydrolysis : Breakdown of the thiolophosphorus bond.

- S-Methylation : Further oxidation processes leading to additional metabolites.

In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .

Case Studies and Research Findings

Several studies have documented the effects of this compound on aquatic organisms:

- A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .

- Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying Terbufos-oxon-sulfoxide in environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable technique, with optimized ionization parameters (e.g., electrospray ionization in positive mode). Calibration curves should be prepared using certified reference standards (e.g., DRE-LA17270300AL, 10 µg/mL in acetonitrile) . Matrix-matched standards are critical to account for interference from soil or water matrices, and recovery rates should be validated (e.g., 70–120% acceptable range) .

Q. How does the molecular structure of this compound influence its reactivity in hydrolysis studies?

- Methodology : The sulfoxide group (-S=O) increases polarity, making it more susceptible to nucleophilic attack in aqueous environments. Hydrolysis experiments should control pH (e.g., pH 5–9 buffers), temperature (e.g., 25°C vs. 40°C), and ionic strength. Monitor degradation products (e.g., via LC-HRMS) and calculate rate constants using pseudo-first-order kinetics models .

Q. What are the key stability parameters for storing this compound in laboratory settings?

- Methodology : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and validate purity via NMR or LC-MS. Note that acetonitrile solutions (e.g., DRE-LA17270300AL) are more stable than aqueous preparations .

Advanced Research Questions

Q. How can conflicting data on this compound’s soil half-life be resolved across studies?

- Methodology : Compare experimental variables:

- Soil type : Organic matter content (e.g., 2% vs. 5%) alters adsorption coefficients.

- Microbial activity : Use sterile vs. non-sterile soil controls to isolate biotic degradation.

- Analytical sensitivity : Ensure limits of detection (LOD) are comparable (e.g., ≤0.1 µg/g). Meta-analysis frameworks (e.g., random-effects models) can statistically harmonize disparate results .

Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in aquatic ecosystems?

- Methodology : Use isotopically labeled this compound (e.g., ¹³C or ³²P) to track metabolites in microcosm studies. Combine high-resolution mass spectrometry (HRMS) with enzymatic assays (e.g., cytochrome P450 inhibition) to identify oxidative and conjugative pathways. Include negative controls (e.g., autoclaved water) to distinguish abiotic vs. biotic transformations .

Q. How do co-occurring organophosphates affect the photodegradation kinetics of this compound?

- Methodology : Design factorial experiments varying concentrations of interferents (e.g., chlorpyrifos, malathion). Use solar simulators with calibrated UV irradiance (e.g., 300–400 nm) and quantify quenching effects via Stern-Volmer plots. Statistical tools like ANOVA with post-hoc Tukey tests can isolate interaction effects .

Q. What are the best practices for validating this compound’s toxicity endpoints in non-target organisms?

- Methodology : Follow OECD guidelines for acute and chronic toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Normalize results to solvent controls (e.g., acetone ≤0.1% v/v) and report EC₅₀/LC₅₀ values with 95% confidence intervals. Use species sensitivity distributions (SSDs) to extrapolate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.